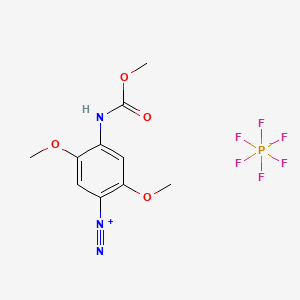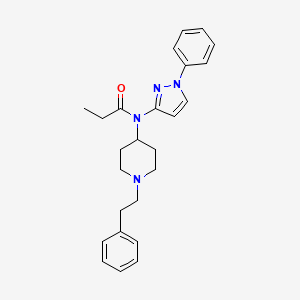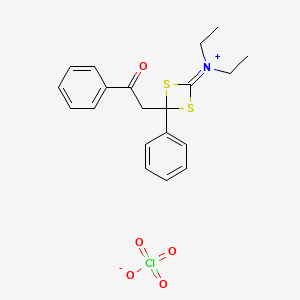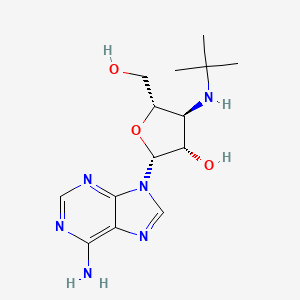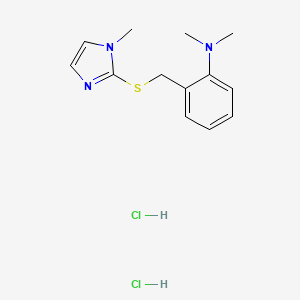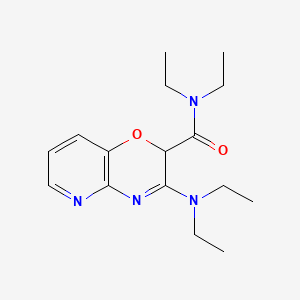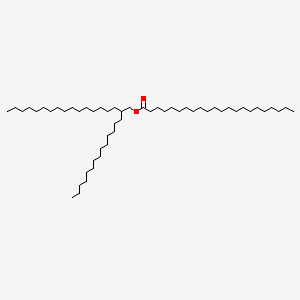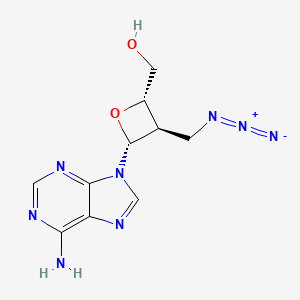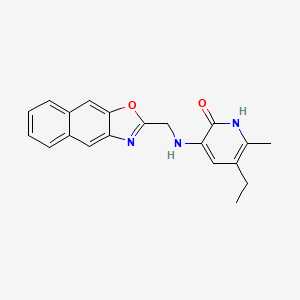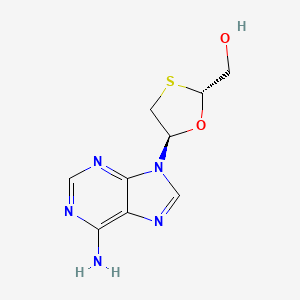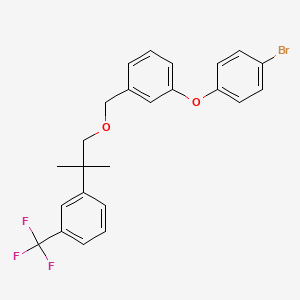
Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features a benzene ring substituted with bromophenoxy and trifluoromethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Etherification: Formation of the phenoxy group through a nucleophilic substitution reaction.
Alkylation: Attachment of the trifluoromethylphenyl group via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could involve the removal of the bromine atom or reduction of other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could replace the bromine or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups like nitro or alkyl groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or materials. Its unique structure might make it useful in the development of new polymers or as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, derivatives of this compound could be explored for their potential pharmacological properties. The trifluoromethyl group is known to enhance the biological activity of many compounds, making it a candidate for drug development.
Industry
Industrially, this compound might find applications in the production of specialty chemicals, coatings, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action for any biological or chemical effects of this compound would depend on its interaction with specific molecular targets. For example, it might interact with enzymes or receptors in biological systems, leading to a particular physiological response. The pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- Benzene, 1-(4-chlorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
- Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
Uniqueness
The presence of the bromine atom and the trifluoromethyl group in Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- distinguishes it from similar compounds
属性
CAS 编号 |
80843-94-3 |
|---|---|
分子式 |
C24H22BrF3O2 |
分子量 |
479.3 g/mol |
IUPAC 名称 |
1-bromo-4-[3-[[2-methyl-2-[3-(trifluoromethyl)phenyl]propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H22BrF3O2/c1-23(2,18-6-4-7-19(14-18)24(26,27)28)16-29-15-17-5-3-8-22(13-17)30-21-11-9-20(25)10-12-21/h3-14H,15-16H2,1-2H3 |
InChI 键 |
RRWZLZBIAALENS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




